molecular formula C13H26ClN3O2 B13584816 Tert-butyl3-(4-aminopiperidin-1-yl)azetidine-1-carboxylatehydrochloride

Tert-butyl3-(4-aminopiperidin-1-yl)azetidine-1-carboxylatehydrochloride

Cat. No.: B13584816
M. Wt: 291.82 g/mol
InChI Key: ITRVVQJYRPXSFQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It possesses diverse applications in various fields due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-1-piperidinecarboxylate
  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile tool in research and industrial applications.

Properties

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.82 g/mol

IUPAC Name

tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15;/h10-11H,4-9,14H2,1-3H3;1H

InChI Key

ITRVVQJYRPXSFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)N.Cl

Origin of Product

United States

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